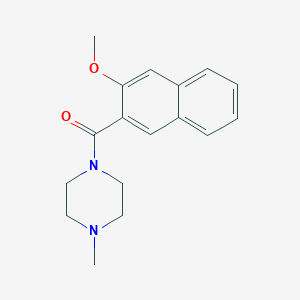
1-(3-Methoxy-2-naphthoyl)-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methoxy-2-naphthoyl)-4-methylpiperazine, also known as MNMP, is a synthetic compound that belongs to the family of naphthoylindole derivatives. This compound has gained attention in the scientific community due to its potential use in various research applications, including medicinal chemistry, neuropharmacology, and drug discovery.
Mécanisme D'action
The mechanism of action of 1-(3-Methoxy-2-naphthoyl)-4-methylpiperazine is not fully understood. However, it is believed to act as a partial agonist at the cannabinoid receptor CB1. This receptor is involved in various physiological processes, including pain sensation, appetite regulation, and mood modulation. This compound has also been shown to interact with other receptors, including the serotonin receptor 5-HT1A and the dopamine receptor D2.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, including breast cancer and prostate cancer cells. This compound has also been shown to have analgesic effects in animal models of pain. In addition, this compound has been shown to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-Methoxy-2-naphthoyl)-4-methylpiperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its purity can be confirmed through various analytical techniques. This compound has also been shown to have a high affinity for the CB1 receptor, making it a useful tool compound for investigating the function of this receptor. However, this compound has some limitations for lab experiments. It has a short half-life, which can make it difficult to study its long-term effects. In addition, this compound has been shown to have some off-target effects, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on 1-(3-Methoxy-2-naphthoyl)-4-methylpiperazine. One direction is to investigate its potential use as a lead compound for the development of new drugs that target various diseases, including cancer and neurological disorders. Another direction is to investigate its potential use as a tool compound for investigating the function of various receptors in the brain. Finally, further research is needed to understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of 1-(3-Methoxy-2-naphthoyl)-4-methylpiperazine can be achieved by reacting 3-methoxy-2-naphthoyl chloride with 4-methylpiperazine in the presence of a base. This reaction yields this compound as a white solid, which can be purified through recrystallization. The purity of the compound can be confirmed through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
1-(3-Methoxy-2-naphthoyl)-4-methylpiperazine has been used in various research applications, including medicinal chemistry, neuropharmacology, and drug discovery. In medicinal chemistry, this compound has been investigated as a potential lead compound for the development of new drugs that target various diseases, including cancer and neurological disorders. In neuropharmacology, this compound has been studied for its potential use as a tool compound to investigate the function of various receptors in the brain. In drug discovery, this compound has been used as a starting point for the development of new drugs with improved pharmacological properties.
Propriétés
Formule moléculaire |
C17H20N2O2 |
|---|---|
Poids moléculaire |
284.35 g/mol |
Nom IUPAC |
(3-methoxynaphthalen-2-yl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C17H20N2O2/c1-18-7-9-19(10-8-18)17(20)15-11-13-5-3-4-6-14(13)12-16(15)21-2/h3-6,11-12H,7-10H2,1-2H3 |
Clé InChI |
CCEMSVSJXYQHJX-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)C2=CC3=CC=CC=C3C=C2OC |
SMILES canonique |
CN1CCN(CC1)C(=O)C2=CC3=CC=CC=C3C=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(2-Chlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295092.png)
![7,7-bis(hydroxymethyl)-3-methyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B295096.png)

![2-[Benzyl(methyl)amino]ethyl 3-(2-furyl)acrylate](/img/structure/B295103.png)

![2-[Benzyl(methyl)amino]ethyl 4-methoxybenzoate](/img/structure/B295111.png)
![2-[Benzyl(methyl)amino]ethyl 2-iodobenzoate](/img/structure/B295112.png)
![2-[Benzyl(methyl)amino]ethyl 4-fluorobenzoate](/img/structure/B295113.png)
![2-[Benzyl(methyl)amino]ethyl 3-fluorobenzoate](/img/structure/B295114.png)
![2-[Benzyl(methyl)amino]ethyl benzoate](/img/structure/B295115.png)



